molecular formula C19H13Cl2N3O4 B2739921 N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-83-1

N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2739921
CAS No.: 899740-83-1
M. Wt: 418.23
InChI Key: KYRXJOZWYJMVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridine core substituted with a 2-oxo group, a 3-nitrobenzyl moiety at the 1-position, and a 2,4-dichlorophenyl carboxamide at the 3-position.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c20-13-6-7-17(16(21)10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXJOZWYJMVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the dichlorophenyl group: This can be done through an amide coupling reaction using a dichlorophenyl carboxylic acid derivative and the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Core Scaffold Variations

The dihydropyridine-3-carboxamide scaffold is shared among several compounds, but substituent variations critically alter properties:

Compound Name 1-Position Substituent 3-Position Substituent Key Modifications Biological Activity
Target Compound 3-Nitrobenzyl 2,4-Dichlorophenyl Nitro (electron-withdrawing), dichlorophenyl (hydrophobic) Hypothesized kinase/receptor modulation (structural inference)
BMS-777607 4-Fluorophenyl 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl Ethoxy group, fluorophenyl, amino-chloropyridine Selective Met kinase inhibitor (IC₅₀ = 4–20 nM), orally efficacious
DM-11 4-Fluorobenzyl (4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl Pyrrole carboxamide, dimethyl groups Unspecified; structural similarity suggests kinase or enzyme targeting
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (unsubstituted) 3-Bromo-2-methylphenyl Simpler substituents; bromine for halogen bonding By-product in synthesis; no explicit activity reported

Substituent Impact on Activity

  • Nitro vs. Halogen Groups : The target compound’s 3-nitrobenzyl group may enhance π-π stacking or polar interactions compared to halogenated analogs like BMS-777607 (fluoro) or DM-11 (chloro/fluoro). Nitro groups, however, often reduce oral bioavailability due to increased molecular weight and polarity .
  • Dichlorophenyl vs. Methoxyphenyl : The 2,4-dichlorophenyl carboxamide in the target compound offers stronger hydrophobic interactions than the 2,4-dimethoxyphenyl group in ’s compound, which may improve target binding but increase metabolic oxidation risks .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The nitro group in the target compound likely reduces solubility compared to hydroxylated analogs (e.g., ’s 4-hydroxy derivative), which can form hydrogen bonds .
  • Metabolic Stability : Dichlorophenyl and nitro groups may slow hepatic metabolism but increase the risk of reactive metabolite formation compared to fluorinated analogs like BMS-777607 .

Biological Activity

N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound features a six-membered heterocyclic structure with various functional groups, including a carboxamide and nitrobenzyl moieties. The presence of dichlorophenyl and nitro groups enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H13Cl2N3O4C_{19}H_{13}Cl_2N_3O_4, with a molecular weight of approximately 418.2 g/mol. The structural features contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H13Cl2N3O4C_{19}H_{13}Cl_2N_3O_4
Molecular Weight418.2 g/mol
CAS Number942008-52-8

Antimicrobial Properties

Dihydropyridine derivatives are known for their diverse biological activities, including antimicrobial properties. The compound has been evaluated for its in vitro antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

For example, a related study reported minimum inhibitory concentration (MIC) values in the range of 0.22 to 0.25 μg/mL for certain derivatives, suggesting that modifications to the dihydropyridine core can enhance antimicrobial efficacy .

Anticancer Activity

Research has also indicated potential anticancer properties for this class of compounds. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were comparable to established anticancer agents, indicating significant cytotoxic effects against these cell lines .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing their activity.
  • Signaling Pathway Alteration : The compound may affect signaling pathways regulating cellular processes such as apoptosis and differentiation.

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of various dihydropyridine derivatives reported promising results for antimicrobial activity against multiple bacterial strains . The synthesized compounds were subjected to MIC tests, revealing that certain modifications significantly enhanced their efficacy.

Evaluation of Anticancer Effects

In another study assessing the anticancer potential of similar compounds, researchers utilized colorimetric MTT assays to determine cytotoxicity against cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .

Q & A

Q. What are the key synthetic routes and challenges for preparing N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Core pyridine-2-one formation : Cyclization of β-ketoesters or similar precursors under acidic conditions, as observed in related dihydropyridine derivatives .
  • Substituent introduction : Nucleophilic substitution or coupling reactions to attach the 2,4-dichlorophenyl and 3-nitrobenzyl groups. For example, Buchwald-Hartwig amidation or Suzuki-Miyaura coupling may be employed for aryl group attachments .
  • Purification : Column chromatography and recrystallization are critical to isolate the product from by-products. Reaction conditions (temperature, solvent, catalysts) must be optimized to improve yield and purity .

Q. Key Challenges :

  • Nitro group stability : The 3-nitrobenzyl moiety may undergo unintended reduction during synthesis.
  • Regioselectivity : Ensuring correct substitution patterns on the dihydropyridine core.

Q. How does the structural configuration of this compound influence its biological activity?

The compound’s activity is dictated by:

  • Electron-withdrawing groups : The 2,4-dichlorophenyl and 3-nitrobenzyl substituents enhance electrophilicity, potentially improving binding to biological targets like kinases or enzymes .
  • Hydrogen-bonding motifs : The carboxamide and pyridone oxygen may form critical interactions with active-site residues, as seen in structurally similar Met kinase inhibitors .
  • Planar conformation : Extended π-conjugation across the dihydropyridine core and aryl groups may facilitate intercalation or receptor binding .

Q. Methodological Insight :

  • Structure-activity relationship (SAR) studies : Systematic substitution of the dichlorophenyl or nitrobenzyl groups can identify pharmacophoric requirements.

Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula and detects synthetic by-products .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions, as demonstrated for analogous dihydropyridine carboxamides .

Q. Critical Consideration :

  • Tautomerism : Keto-amine tautomers are often favored in the solid state, but solution-phase equilibria require dynamic NMR or computational modeling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency for aryl halide intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates but may require strict moisture control .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .

Q. Data-Driven Approach :

  • Design of Experiments (DoE) to statistically optimize variables (catalyst loading, solvent ratio, time).

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Case Example : If in vitro IC₅₀ values (e.g., 50 nM) do not translate to in vivo efficacy:

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability. Nitro groups may undergo hepatic reduction, altering activity .
  • Formulation adjustments : Use solubilizing agents (e.g., PEG 400) or prodrug strategies to improve absorption .
  • Target engagement assays : Confirm on-target effects using techniques like thermal shift assays or CRISPR-Cas9 knockouts.

Q. What computational tools are recommended for predicting binding modes and off-target effects?

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with kinase domains or enzymes, leveraging crystal structures of homologous targets (e.g., Met kinase PDB: 3LQ8) .
  • ADMET prediction (SwissADME, pkCSM) : Estimates permeability, cytochrome P450 inhibition, and hERG channel liability.
  • MD simulations (GROMACS) : Assesses binding stability and conformational flexibility over nanosecond timescales.

Q. How can researchers reconcile discrepancies in reported enzyme inhibition profiles across similar dihydropyridine derivatives?

Comparative Analysis :

CompoundSubstituentsIC₅₀ (Target A)IC₅₀ (Target B)Key Structural Difference
This work2,4-Cl₂Ph, 3-NO₂Bz50 nM>10 µMNitro group enhances selectivity for Target A
Analog 14-ClPh, 2-MeOPh200 nM2 µMMethoxy reduces steric hindrance
Analog 23-FPh, Bz1 µM500 nMFluorine improves Target B affinity

Q. Resolution Strategy :

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target interactions.
  • Crystallography : Compare binding modes of analogs to explain selectivity shifts .

Q. What strategies are effective for improving aqueous solubility without compromising potency?

  • Bioisosteric replacement : Substitute the nitro group with a sulfonamide or cyan group to enhance hydrophilicity .
  • Salt formation : Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution .
  • PEGylation : Attach polyethylene glycol chains to the carboxamide nitrogen, though this may require SAR re-evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.